2,2,4-Trimethyl-3-methylidenepentane

Description

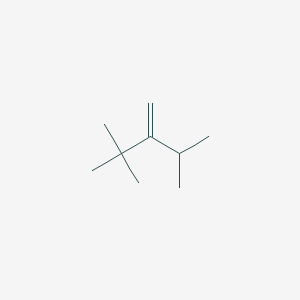

2,2,4-Trimethyl-3-methylidenepentane (IUPAC name: 3-methylidene-2,2,4-trimethylpentane) is a branched alkene derivative of pentane with a methylidene group (=CH₂) at the third carbon. Its molecular formula is C₉H₁₈, and it features a unique combination of branching and unsaturation, which distinguishes it from saturated branched alkanes like iso-octane (2,2,4-trimethylpentane).

Properties

CAS No. |

20442-64-2 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

2,2,4-trimethyl-3-methylidenepentane |

InChI |

InChI=1S/C9H18/c1-7(2)8(3)9(4,5)6/h7H,3H2,1-2,4-6H3 |

InChI Key |

AZTXNNJFCXLFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-3-methylidenepentane typically involves the alkylation of isobutylene with isobutyraldehyde. The reaction is catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microchannel reactors that enhance mass and heat transfer, leading to higher yields and selectivity. The raw materials used include isobutylene and isobutyraldehyde, with catalysts such as sodium hydroxide or aluminum chloride .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-3-methylidenepentane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: It can undergo halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

Oxidation: Formation of 2,2,4-Trimethyl-3-pentanol or 2,2,4-Trimethyl-3-pentanone.

Reduction: Formation of 2,2,4-Trimethylpentane.

Substitution: Formation of 2,2,4-Trimethyl-3-chloropentane or 2,2,4-Trimethyl-3-bromopentane

Scientific Research Applications

Chemistry: 2,2,4-Trimethyl-3-methylidenepentane is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, it is used as a model compound to study the metabolism of branched hydrocarbons in microorganisms.

Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-methylidenepentane involves its interaction with various chemical reagents. For example, during oxidation, the methylidene group is attacked by oxidizing agents, leading to the formation of alcohols or ketones. In reduction reactions, the double bond in the methylidene group is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

The following analysis compares 2,2,4-trimethyl-3-methylidenepentane with structurally related branched alkanes and alkenes, focusing on molecular structure, physical properties, and applications.

Structural Analogues

(a) 2,2,4-Trimethylpentane (Iso-octane)

- CAS No.: 540-84-1

- Molecular Formula : C₈H₁₈

- Structure : Fully saturated with three methyl branches at C2, C2, and C3.

- Key Properties: Boiling Point: 99.2°C Molecular Weight: 114.23 g/mol Applications: Standard reference fuel for octane rating due to high knock resistance .

(b) 2,2,3-Trimethylpentane

- CAS No.: 564-02-3

- Molecular Formula : C₈H₁₈

- Structure : Branched at C2, C2, and C3, leading to a more compact structure than iso-octane.

- Key Properties :

(c) 3-Ethyl-2-methylpentane

- CAS No.: 609-26-7

- Molecular Formula : C₈H₁₈

- Structure : Ethyl and methyl branches at C3 and C2, respectively.

- Key Properties: Boiling Point: Not explicitly reported, but estimated to be ~115°C based on analog data . Reactivity: Likely higher due to longer ethyl chain .

Key Differences in Physical and Chemical Properties

The methylidene group in this compound introduces unsaturation, which significantly alters its properties compared to saturated analogs:

*Estimated based on increased molecular weight and branching.

Thermodynamic and Spectroscopic Comparisons

- Thermodynamic Stability : Saturated analogs like iso-octane exhibit higher stability due to absence of reactive double bonds. The methylidene group in the target compound may increase reactivity in oxidation or polymerization reactions .

- Infrared Spectroscopy : The C=C stretch in this compound would appear near 1650 cm⁻¹, absent in saturated analogs .

Industrial Relevance

- Iso-octane: Dominates fuel additive applications due to its resistance to engine knocking .

- This compound: Potential use in specialty polymers or as a monomer, though its instability may limit industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.